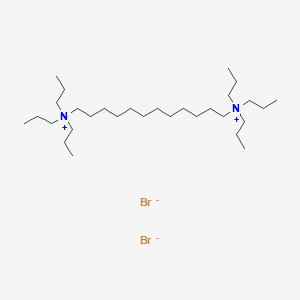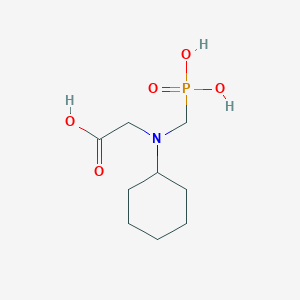
N-Cyclohexyl-N-(phosphonomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-(phosphonomethyl)glycine: is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This compound is widely used in agriculture to control weeds, especially annual broadleaf weeds and grasses that compete with crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(phosphonomethyl)glycine typically involves the reaction of phosphorus trichloride with formaldehyde followed by hydrolysis to yield a phosphonate. Glycine is then reacted with this phosphonate to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction may produce simpler phosphonic acids .
Scientific Research Applications
Chemistry: N-Cyclohexyl-N-(phosphonomethyl)glycine is used in chemical research to study its reactivity and interactions with other compounds. It serves as a model compound for understanding the behavior of phosphonates in various chemical environments .
Biology: In biological research, this compound is used to study its effects on plant physiology and biochemistry. It helps in understanding the mechanisms of herbicide action and resistance in plants .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and other agricultural chemicals. Its effectiveness in controlling a wide range of weeds makes it a valuable component in agricultural practices .
Mechanism of Action
N-Cyclohexyl-N-(phosphonomethyl)glycine exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the production of essential amino acids, leading to the death of the plant .
Molecular Targets and Pathways: The primary molecular target of this compound is the EPSP enzyme. The inhibition of this enzyme affects the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine .
Comparison with Similar Compounds
N-(Phosphonomethyl)glycine:
Aminomethylphosphonic acid: A degradation product of glyphosate, it has similar chemical properties but different biological activity.
Glufosinate-ammonium: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness: N-Cyclohexyl-N-(phosphonomethyl)glycine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as a herbicide and its ability to inhibit EPSP make it a valuable compound in agricultural applications .
Properties
CAS No. |
104766-31-6 |
|---|---|
Molecular Formula |
C9H18NO5P |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
2-[cyclohexyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)6-10(7-16(13,14)15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,13,14,15) |
InChI Key |
GEJYCHQMNCDAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


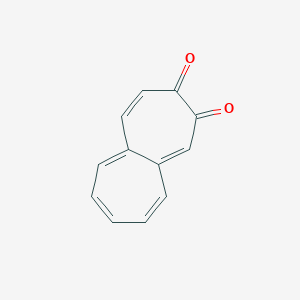
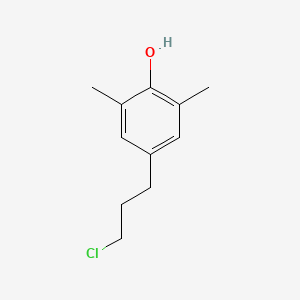
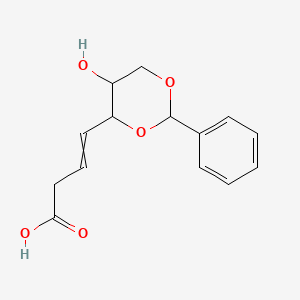
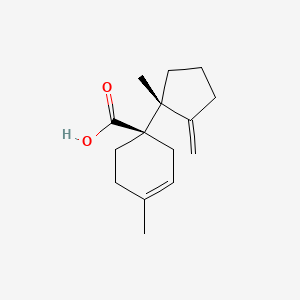

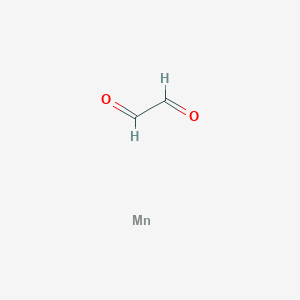
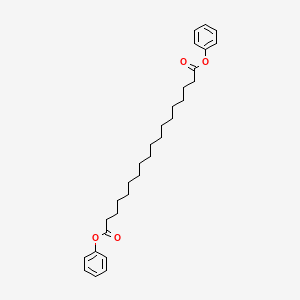
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)

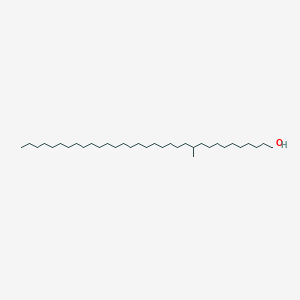
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
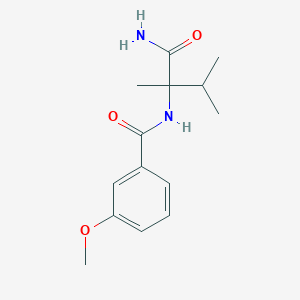
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
